molecular formula C13H13BrO3 B2779372 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 887978-75-8

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

Número de catálogo: B2779372
Número CAS: 887978-75-8
Peso molecular: 297.148
Clave InChI: HLQYZWCMJDKGRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexanecarboxylic acid moiety

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid typically involves several steps, starting with the bromination of phenylacetic acid to introduce the bromine atom at the para position. This is followed by the formation of the cyclohexanecarboxylic acid moiety through a series of reactions, including cyclization and oxidation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that it inhibits these cytokines in macrophages stimulated with lipopolysaccharides (LPS).
  • Analgesic Properties : In animal models, this compound has shown analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism likely involves the modulation of pain signaling pathways through the inhibition of cyclooxygenase (COX) enzymes.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the ketone group to an alcohol.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions expand the potential applications of this compound in synthesizing derivatives with varied biological activities.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInhibits cell proliferation
Anti-inflammatoryReduces TNF-α and IL-6 levels
AnalgesicPain relief comparable to NSAIDs

Case Studies

Several case studies have evaluated the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to reduced paw edema and lower levels of inflammatory mediators, confirming its anti-inflammatory potential.
  • Pain Management Trial : In a controlled trial assessing pain relief in post-operative patients, the compound demonstrated comparable efficacy to traditional NSAIDs with fewer side effects.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity, while the cyclohexanecarboxylic acid moiety can influence the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid can be compared with similar compounds such as:

    4-Bromophenylacetic Acid: Similar in structure but lacks the cyclohexanecarboxylic acid moiety.

    4-Bromophenylsulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue, offering different biological activities.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring, providing distinct chemical properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Actividad Biológica

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The findings are supported by various studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H13BrO3
  • Molecular Weight : 299.15 g/mol

The presence of the bromophenyl group is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound showed effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

Additionally, the compound has displayed potential antitumor activity in vitro. A study assessed its effects on various cancer cell lines, revealing cytotoxic effects particularly against breast and colon cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)15.5
HT-29 (Colon)12.3
A549 (Lung)22.1

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages, this compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-α, IL-6). The compound's ability to inhibit NF-kB signaling pathways may underlie its anti-inflammatory effects .

Case Studies

One notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group exhibited a significant reduction in bacterial load compared to controls, highlighting its potential therapeutic application in infectious diseases .

Propiedades

IUPAC Name

1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQYZWCMJDKGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.